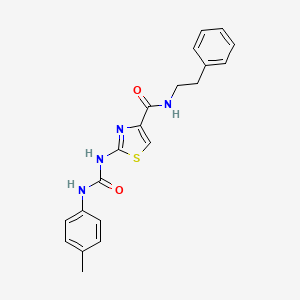

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” is C13H26O3Si . It has an average mass of 258.429 Da and a monoisotopic mass of 258.165131 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” are not detailed in the search results. The molecular formula is C13H26O3Si , and it has an average mass of 258.429 Da and a monoisotopic mass of 258.165131 Da .Aplicaciones Científicas De Investigación

Calorimetric Insight into Synthesis Processes

Research by Časar et al. (2010) provides a calorimetric study of the coupling between organocuprate and primary alkyl halide, crucial for efficient preparation of key lactonized statin side chain precursors, such as "(R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate". This study offers insights into the complex low-temperature synthesis and ensures consequential thermal process safety knowledge, which is vital for safe process scale-up in industrial production Časar, Tramšek, & Goršek, 2010.

Intramolecular Carbocyclization

Gimazetdinov et al. (2017) discussed the intramolecular carbocyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl)cyclopent-3-en-1-yl]prop-2-enoate, leading to the formation of bicyclo[3.1.0]hexene structures. This process highlights the compound's utility in synthesizing complex molecular architectures Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017.

Isomerization Reactions

Wakamatsu et al. (2000) explored the isomerization reaction of methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate using RuClH(CO)(PPh(3))(3), leading to the production of deconjugated compounds. This study provides valuable insights into the synthesis of silyl or benzyl enol ethers from alpha,beta-unsaturated esters, demonstrating the compound's utility in synthetic organic chemistry Wakamatsu, Nishida, Adachi, & Mori, 2000.

Safety And Hazards

The safety and hazards associated with “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” include warnings for skin and eye irritation (H315, H319) and flammability (H227) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; handling under inert gas; protecting from moisture; and wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAIGQGXQXPMGT-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC=C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)

![1-(3-chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796251.png)

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2796252.png)

![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2796253.png)